Hexanamide, N-isopropyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanamide, N-isopropyl can be synthesized through the reaction of hexanoyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Hexanoyl chloride+Isopropylamine→Hexanamide, N-isopropyl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N-isopropyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: N-isopropylhexylamine
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
Hexanamide, N-isopropyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, N-isopropyl involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biomolecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Hexanamide, N-isopropyl can be compared with other similar compounds, such as:
Hexanamide, N-propyl: Similar structure but with a propyl group instead of an isopropyl group.
Hexanamide, N-butyl: Contains a butyl group instead of an isopropyl group.
Hexanamide, N-methyl: Features a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the isopropyl group can influence the compound’s reactivity, solubility, and interaction with other molecules.
Properties
CAS No. |
61601-62-5 |
---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-propan-2-ylhexanamide |
InChI |
InChI=1S/C9H19NO/c1-4-5-6-7-9(11)10-8(2)3/h8H,4-7H2,1-3H3,(H,10,11) |
InChI Key |
YVMILMYSJMSHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.